molecular formula C20H16ClN5O4 B12742684 (5-Chloro-2-(methylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone CAS No. 103022-91-9

(5-Chloro-2-(methylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone

Cat. No.: B12742684
CAS No.: 103022-91-9
M. Wt: 425.8 g/mol
InChI Key: LPZUPIBKXKHVTQ-GFMRDNFCSA-N
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Description

(5-Chloro-2-(methylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a methylamino group, and a dinitrophenyl hydrazone moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-(methylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-(methylamino)phenyl)phenylmethanone. This intermediate can be synthesized through a methylation reaction at temperatures ranging from 80 to 90°C . The next step involves the reaction of this intermediate with 2,4-dinitrophenylhydrazine under acidic conditions to form the final hydrazone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-(methylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(5-Chloro-2-(methylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Chloro-2-(methylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5-Chloro-2-(methylamino)phenyl)phenylmethanone (2,4-dinitrophenyl)hydrazone lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

103022-91-9

Molecular Formula

C20H16ClN5O4

Molecular Weight

425.8 g/mol

IUPAC Name

N-[(Z)-[[5-chloro-2-(methylamino)phenyl]-phenylmethylidene]amino]-2,4-dinitroaniline

InChI

InChI=1S/C20H16ClN5O4/c1-22-17-9-7-14(21)11-16(17)20(13-5-3-2-4-6-13)24-23-18-10-8-15(25(27)28)12-19(18)26(29)30/h2-12,22-23H,1H3/b24-20-

InChI Key

LPZUPIBKXKHVTQ-GFMRDNFCSA-N

Isomeric SMILES

CNC1=C(C=C(C=C1)Cl)/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=CC=C3

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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